molecular formula C19H23N3O4S2 B320722 4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide

4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide

Cat. No.: B320722
M. Wt: 421.5 g/mol
InChI Key: CCXUALFOLDVCQU-UHFFFAOYSA-N
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Description

4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide is a complex organic compound with the molecular formula C19H23N3O4S2. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a sulfonyl group, and a carbonothioyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenylamine Intermediate: This step involves the reaction of 4-ethoxyaniline with a sulfonyl chloride to form 4-ethoxyphenylsulfonamide.

    Coupling Reaction: The intermediate is then reacted with 4-nitrophenyl isothiocyanate to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to ensure efficient synthesis and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}butanamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-{[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}pentanamide: Similar structure but with a pentanamide group instead of a butanamide group.

Uniqueness

4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H23N3O4S2

Molecular Weight

421.5 g/mol

IUPAC Name

N-[[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]carbamothioyl]butanamide

InChI

InChI=1S/C19H23N3O4S2/c1-3-5-18(23)21-19(27)20-14-8-12-17(13-9-14)28(24,25)22-15-6-10-16(11-7-15)26-4-2/h6-13,22H,3-5H2,1-2H3,(H2,20,21,23,27)

InChI Key

CCXUALFOLDVCQU-UHFFFAOYSA-N

SMILES

CCCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC

Canonical SMILES

CCCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC

Origin of Product

United States

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